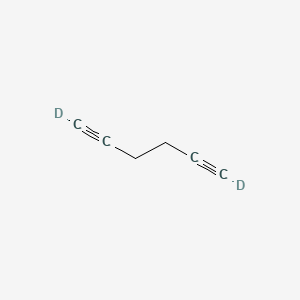

1,5-Hexadiyne-1,6-d2

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

73385-31-6 |

|---|---|

Molecular Formula |

C6H6 |

Molecular Weight |

80.12 g/mol |

IUPAC Name |

1,6-dideuteriohexa-1,5-diyne |

InChI |

InChI=1S/C6H6/c1-3-5-6-4-2/h1-2H,5-6H2/i1D,2D |

InChI Key |

YFIBSNDOVCWPBL-QDNHWIQGSA-N |

Isomeric SMILES |

[2H]C#CCCC#C[2H] |

Canonical SMILES |

C#CCCC#C |

Origin of Product |

United States |

Synthetic Methodologies for Deuterium Incorporation

Strategies for Terminal Alkyne Deuteration

The selective deuteration of terminal alkynes, such as 1,5-hexadiyne (B1215225), hinges on the acidic nature of the sp-hybridized C-H bond. This allows for hydrogen-deuterium exchange reactions facilitated by either bases or metal catalysts.

Base-Catalyzed Hydrogen-Deuterium Exchange Reactions

Base-catalyzed methods are a common and effective way to achieve terminal alkyne deuteration. These reactions typically involve the deprotonation of the alkyne by a base to form an acetylide intermediate, which is then quenched with a deuterium (B1214612) source, most commonly deuterium oxide (D₂O).

A straightforward and viable procedure for preparing terminally deuterated alkynes involves base-catalyzed exchange using alkali hydroxides, such as sodium hydroxide (B78521) (NaOH), or alkaline earth oxides, like calcium oxide (CaO), in the presence of deuterium oxide (D₂O). csic.esresearchgate.net This method is particularly suitable for alkynes that are stable under strong basic conditions. The reaction proceeds by the hydroxide or oxide abstracting the acidic terminal proton of the alkyne, generating an acetylide anion. This anion then readily abstracts a deuteron (B1233211) from the surrounding D₂O molecules, resulting in the deuterated alkyne.

For a compound like 1,5-hexadiyne, this process would occur at both terminal ends of the molecule to yield 1,5-hexadiyne-1,6-d2. The general reaction is shown below:

H-C≡C-(CH₂)₂-C≡C-H + 2 NaOH/CaO (cat.) in D₂O → D-C≡C-(CH₂)₂-C≡C-D + 2 H₂O

The efficiency of this exchange is often high, leading to significant deuterium incorporation.

Table 1: Examples of Base-Catalyzed Deuteration of Terminal Alkynes

| Alkyne Substrate | Base Catalyst | Solvent | Temperature (°C) | Time (h) | % Deuterium Incorporation |

|---|---|---|---|---|---|

| Phenylacetylene (B144264) | KOH | DMSO-d6 | 25 | 0.5 | 99% |

| 1-Octyne | KOH | DMSO-d6 | 25 | 0.5 | 98% |

| Propargyl alcohol | KOH | DMSO-d6 | 60 | 0.5 | 99% |

This table presents data from a study on various terminal alkynes to illustrate the general effectiveness of alkali hydroxide catalysis. researchgate.net

For substrates that may be sensitive to strong inorganic bases, organobases provide a milder alternative. Bases such as N,N,N,N-tetramethylguanidine (TMG) and triethylamine (B128534) (NEt₃) have been successfully employed for the deuteration of terminal alkynes in D₂O. csic.esresearchgate.net These organic bases are strong enough to facilitate the deprotonation of the terminal alkyne without causing degradation of sensitive functional groups that might be present in more complex molecules. The mechanism is analogous to that with alkali hydroxides, involving the formation of an acetylide intermediate followed by quenching with D₂O. Triethylamine, for instance, has been used in a D₂O/THF mixed-solvent system. osti.gov

A significant advancement in the clean and efficient deuteration of terminal alkynes is the use of reusable heterogeneous basic resins. researchgate.netrsc.org Polystyrene resins bearing tertiary amine residues, such as DIAION™ WA30, have proven to be effective catalysts for this transformation in D₂O at room temperature. rsc.orgrsc.org This method is particularly advantageous from a green chemistry perspective. mdpi.com

The key benefits of using a resin like WA30 include:

Mild Reaction Conditions: The reaction proceeds efficiently at ambient temperature. rsc.org

High Deuterium Incorporation: Excellent levels of deuterium incorporation are often achieved. rsc.org

Simple Work-up: The solid resin catalyst can be easily removed by simple filtration, simplifying the purification of the deuterated product. rsc.org

Catalyst Reusability: The resin can be recovered, washed, and reused multiple times without a significant loss of catalytic activity. researchgate.netchinesechemsoc.org

For oily substrates like 1,5-hexadiyne, the deuteration can proceed smoothly directly in D₂O. For solid substrates, the addition of a small amount of a co-solvent like toluene (B28343) can facilitate the reaction. rsc.org

Table 2: Reuse Study of WA30 Resin for the Deuteration of 4-Ethynylanisole (B14333) in D₂O

| Reuse Cycle | Yield (%) | D Content (%) |

|---|---|---|

| 1 | 93 | 99 |

| 2 | 96 | 99 |

| 3 | 98 | 99 |

| 4 | 99 | 99 |

| 5 | 99 | 99 |

This table demonstrates the high reusability of the WA30 resin in the deuteration of a model terminal alkyne. The reaction was performed with 4-ethynylanisole in D₂O at room temperature for 8 hours per cycle. rsc.org

Organobase-Mediated Exchange Systems

Metal-Catalyzed Deuteration Approaches

Metal catalysts offer an alternative pathway for the deuteration of terminal alkynes, often under very mild conditions. These methods are particularly useful for substrates that are sensitive to basic conditions.

Silver salts have been shown to catalyze the hydrogen-deuterium exchange at the terminus of an alkyne. researchgate.net Silver perchlorate (B79767) (AgClO₄) is an effective catalyst for this transformation, with the reaction proceeding smoothly at ambient temperature in a mixed solvent system of N,N-dimethylformamide (DMF) and D₂O. csic.esresearchgate.net This method is a practical option for labeling alkynes that are base-sensitive or contain functionalities that could lead to undesired labeling elsewhere in the molecule under basic conditions. csic.es

Another effective silver catalyst is silver trifluoroacetate (B77799) (CF₃COOAg), which can be used in a dichloromethane (B109758) (DCM)/D₂O mixture at room temperature. researchgate.netscispace.com This system has been shown to provide high levels of deuterium incorporation across a range of propargyl ethers, propargylamines, and phenylacetylene analogues. researchgate.net The catalytic cycle is thought to involve the formation of a silver-acetylide intermediate, which then undergoes deuterolysis by D₂O to regenerate the catalyst and produce the deuterated alkyne.

Table 3: Examples of Silver-Catalyzed Reactions of Terminal Alkynes

| Alkyne Substrate | Silver Catalyst | Base (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylacetylene | AgCl (10 mol%) | K₂CO₃ (20) | DMF | 50 | 24 | 85 |

| 1-Octyne | AgCl (10 mol%) | K₂CO₃ (20) | DMF | 50 | 24 | 82 |

| Ethyl propiolate | AgCl (10 mol%) | KOtBu (20) | DMC | 50 | 6 | 93 |

This table, adapted from a study on silver-catalyzed reactions, illustrates typical conditions that can be applied for alkyne activation, which is the key step in deuteration. nih.gov

Ruthenium-Catalyzed Deuteration using D2O

Ruthenium-catalyzed deuteration has emerged as a cost-efficient and effective method for introducing deuterium into organic molecules, utilizing readily available deuterium oxide (D2O) as the deuterium source. nih.gov This approach is particularly noteworthy for its ability to achieve high levels of deuterium incorporation under relatively mild conditions. nih.govnih.gov The versatility of ruthenium catalysts allows for the deuteration of a variety of functional groups. rsc.org

In the context of 1,5-hexadiyne, a ruthenium catalyst facilitates the exchange of terminal hydrogens with deuterium from D2O. The general mechanism involves the coordination of the ruthenium complex to the alkyne moiety. This is followed by an H/D exchange process at the terminal positions. The efficiency and regioselectivity of this reaction can be influenced by the specific ruthenium complex used, as well as reaction conditions such as temperature and the presence of co-catalysts or directing groups. rsc.orggoogle.com Research has shown that catalysts like Ru-macho can be highly effective for such transformations. nih.gov

The use of a transient directing group can further enhance the selectivity of the deuteration process. nih.gov These directing groups temporarily bind to the substrate and the catalyst, guiding the deuterium incorporation to a specific site before detaching. nih.gov This strategy has proven successful in the deuteration of various carbonyl compounds and can be conceptually applied to other functional groups. nih.gov

Table 1: Ruthenium-Catalyzed Deuteration of Alkynes

| Catalyst System | Deuterium Source | Substrate Type | Key Features |

|---|---|---|---|

| Ruthenium complex with a transient directing group | D2O | Aromatic ketones | High deuteration levels, cost-efficient. nih.gov |

| Ru-macho | D2O | Alcohols | Highly selective α- and α,β-deuteration. nih.gov |

Electrochemical Cobalt-Catalyzed Semi-Deuteration

Electrochemical methods offer a novel and efficient pathway for the semi-deuteration of alkynes, providing access to deuterated Z-alkenes. researchgate.netnih.gov Cobalt-catalyzed electrochemical semi-deuteration utilizes inexpensive cobalt salts as catalysts and a mixture of D2O and acetic acid-d (AcOD) as the deuterium source. researchgate.netnih.govnih.gov This method is distinguished by its high reaction efficiency, broad substrate scope, and excellent Z-selectivity. researchgate.netnih.gov

For a substrate like 1,5-hexadiyne, this process would involve the electrochemical generation of a reactive cobalt species that facilitates the transfer of deuterium from the D2O/AcOD source to the alkyne bonds. The reaction is designed to proceed with a high degree of control, leading to the formation of (Z,Z)-1,6-dideuteriohexa-1,5-diene. The stereoselectivity of the reaction, favoring the Z-isomer, can often be controlled by the choice of solvent and the presence or absence of specific ligands. rsc.org

The practicality of this method is enhanced by its operational simplicity and the use of cost-effective and readily available materials. researchgate.netnih.gov

Table 2: Electrochemical Cobalt-Catalyzed Semi-Deuteration of Alkynes

| Catalyst | Deuterium Source | Key Features | Resulting Geometry |

|---|---|---|---|

| Cobalt Bromide (CoBr2) | D2O and AcOD | High efficiency, good functional group compatibility. researchgate.netnih.gov | Z-alkenes. researchgate.netnih.gov |

Stepwise Organic Synthesis with Deuterated Building Blocks

The synthesis of this compound can also be achieved through traditional stepwise organic synthesis, which involves the use of deuterated starting materials. This method offers precise control over the location of the deuterium atoms.

A plausible synthetic route could commence with a simple, commercially available deuterated building block. For instance, the synthesis could start from a deuterated acetylene (B1199291) source. The subsequent steps would involve chain elongation to construct the six-carbon backbone of hexadiyne. This might be accomplished through coupling reactions, such as the Glaser coupling or related methodologies, which are designed to link two terminal alkynes.

While no specific synthesis of this compound via this method is detailed in the provided search results, the principles of organic synthesis allow for its conceptualization. The key is the strategic use of deuterated precursors to ensure the final product has the desired isotopic labeling. scribd.com

Analytical Evaluation of Deuterium Incorporation

Assessment of Isotopic Enrichment and Purity

The isotopic distribution in the mass spectrum provides a quantitative measure of enrichment. nih.gov By comparing the measured isotopic distribution with the theoretical distribution for different levels of deuteration, the percentage of deuterium incorporation can be accurately calculated. nih.gov This process can be complicated by the natural abundance of isotopes like Carbon-13, which must be accounted for in the calculations. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, is another powerful technique. In ¹H NMR, the disappearance or reduction in the intensity of the signal corresponding to the terminal alkyne protons directly indicates the degree of deuteration. nih.gov ²H NMR can be used to directly observe the deuterium nuclei, providing further confirmation of successful incorporation.

Table 3: Techniques for Assessing Isotopic Enrichment

| Technique | Information Provided |

|---|---|

| Mass Spectrometry (MS) | Determines isotopic distribution and allows for quantification of enrichment levels. almacgroup.comnih.gov |

| ¹H Nuclear Magnetic Resonance (NMR) | Shows the reduction or absence of proton signals at deuterated positions. nih.gov |

Regioselectivity and Stereoselectivity in Deuteration Reactions

Regioselectivity refers to the preference for reaction at one position over another, while stereoselectivity describes the preferential formation of one stereoisomer over others. khanacademy.org In the synthesis of this compound, achieving high regioselectivity is paramount to ensure that deuterium is incorporated specifically at the C-1 and C-6 positions.

For methods like ruthenium-catalyzed deuteration, the choice of catalyst and directing groups plays a critical role in controlling where the deuterium is added. rsc.orgchemrxiv.org Similarly, in electrochemical methods, the reaction conditions are optimized to favor deuteration at the terminal positions of the alkyne. researchgate.netnih.gov

Stereoselectivity becomes a key consideration when the deuteration leads to the formation of a new stereocenter or, in the case of semi-deuteration of alkynes, the formation of either a Z- or E-alkene. rsc.orgkhanacademy.org For the electrochemical cobalt-catalyzed semi-deuteration of 1,5-hexadiyne, the reaction is noted for its high Z-selectivity, meaning the resulting deuterated diene would predominantly have the Z,Z-configuration. researchgate.netnih.gov

The analysis of regioselectivity and stereoselectivity is typically carried out using spectroscopic methods. NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and NOESY) can elucidate the precise location of the deuterium atoms and the relative stereochemistry of the product.

Table 4: Factors Influencing Selectivity in Deuteration

| Selectivity Type | Influencing Factors | Analytical Methods |

|---|---|---|

| Regioselectivity | Catalyst, directing groups, reaction conditions. rsc.orgchemrxiv.org | NMR Spectroscopy, Mass Spectrometry. |

Spectroscopic Characterization in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Alkynes

NMR spectroscopy is a cornerstone technique for structural elucidation and for monitoring the progress of chemical reactions. acs.org In the context of deuterated alkynes like 1,5-Hexadiyne-1,6-d2, NMR offers unique insights that are not accessible with the non-deuterated parent compound alone. ontosight.aisigmaaldrich.com

Deuterium (B1214612) NMR (²H NMR) spectroscopy directly measures the resonance of deuterium nuclei, providing a powerful method for studying isotopically labeled molecules. numberanalytics.com Although deuterium has a low natural abundance (about 0.015%), its use in enriched compounds like this compound makes ²H NMR a highly effective analytical tool. numberanalytics.com

For structural analysis, the chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, allowing for straightforward spectral interpretation based on the well-understood principles of proton NMR. sigmaaldrich.com This allows researchers to confirm the specific site of deuteration in this compound.

In kinetic studies, ²H NMR can be used to follow the consumption of the deuterated starting material and the formation of deuterated products over time. numberanalytics.com This is particularly valuable for investigating kinetic isotope effects (KIEs), where the rate of a reaction involving a C-H bond is compared to that of a C-D bond. wikipedia.org The mass difference between hydrogen and deuterium leads to different zero-point energies for the respective bonds, which can alter the reaction's activation energy and, consequently, its rate. rsc.orgwikipedia.org Observing the changes in the ²H NMR spectrum allows for a quantitative measure of these effects, providing deep mechanistic insights. numberanalytics.com

Table 1: Comparison of Proton and Deuteron (B1233211) Properties for NMR

| Property | Proton (¹H) | Deuteron (²H or D) |

|---|---|---|

| Natural Abundance | 99.985% | 0.015% |

| Spin Quantum Number (I) | 1/2 | 1 |

| Magnetogyric Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) | 26.7519 | 4.1066 |

Data sourced from Sigma-Aldrich technical presentation. sigmaaldrich.com

For example, during the thermal rearrangement of 1,5-Hexadiyne (B1215225), a complex mixture of C₆H₆ isomers can be formed. researchgate.net By analyzing the ¹H and ¹³C NMR spectra of the reaction mixture, researchers can identify these isomers and propose a detailed reaction pathway. researchgate.netresearchgate.net Comparing the spectra from the deuterated and non-deuterated starting materials helps to confirm the movement and final position of the terminal acetylenic atoms throughout the transformation.

A significant advantage of isotopic labeling is the simplification of ¹H NMR spectra. numberanalytics.com Since the deuterium nucleus resonates at a very different frequency from the proton, a spectrometer tuned to detect protons is effectively "blind" to deuterium. msu.edu

In the ¹H NMR spectrum of non-deuterated 1,5-Hexadiyne, the acetylenic protons (H-C≡) show spin-spin coupling to the adjacent methylene (B1212753) protons (-CH₂-). chemicalbook.com By replacing the acetylenic protons with deuterium, as in this compound, these couplings are eliminated from the ¹H spectrum. This results in a cleaner, simpler signal for the methylene protons, making it easier to analyze and interpret, especially in complex reaction mixtures where multiple signals might overlap. numberanalytics.commsu.edu This simplification is crucial for accurately identifying species and tracking their concentrations during mechanistic investigations.

Utility of ¹H and ¹³C NMR in Tracing Reaction Pathways and Intermediates

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of molecules. It is exceptionally sensitive to isotopic substitution, making it a valuable tool for studying deuterated compounds like this compound. tu-bs.delibretexts.org

The frequency of a molecular vibration is dependent on the masses of the atoms involved. Replacing a hydrogen atom with a heavier deuterium atom leads to a predictable decrease in the frequency of the corresponding vibrational modes. libretexts.org This isotopic shift is most pronounced for modes that directly involve the substituted atom.

For alkynes, the C-H stretching vibration (ν(C-H)) appears at a distinct frequency. Upon deuteration to a C-D bond, the corresponding ν(C-D) stretching frequency shifts to a lower wavenumber. Studies on terminal alkynes show that deuteration can shift the vibrational frequency by approximately 135-148 cm⁻¹. rsc.org For instance, the C-H stretching frequency in 1-hexyne (B1330390) shifts from 2120 cm⁻¹ to 1972 cm⁻¹ upon deuteration. rsc.org A similar significant downshift is expected for the terminal C-D bonds in this compound compared to the C-H bonds in its non-deuterated counterpart. tu-bs.de This provides a clear spectral window to observe the deuterated functional group. rsc.org

Table 2: Effect of Deuteration on Alkyne Vibrational Frequencies

| Type of Vibration | Non-deuterated Alkyne (H-C≡) Frequency (cm⁻¹) | Deuterated Alkyne (D-C≡) Frequency (cm⁻¹) | Frequency Shift (cm⁻¹) |

|---|---|---|---|

| C-H/C-D Stretch | ~2120 | ~1972 | ~148 |

Data based on findings for 1-hexyne. rsc.org

The unique vibrational signature of the C-D bond can be exploited to detect and identify transient species formed during a reaction. In the high-temperature pyrolysis of 1,5-Hexadiyne, numerous isomeric intermediates are formed en route to the final stable product, benzene (B151609). researchgate.net

By using this compound and analyzing the reaction products with techniques like matrix isolation FTIR spectroscopy, it is possible to identify these short-lived species. researchgate.net The presence and location of the C-D vibrational bands in the spectra of these intermediates provide crucial evidence for their structure and for the mechanism of isomerization and cyclization reactions. researchgate.netresearchgate.net For example, this method has been used to identify linear and cyclic C₆H₆ isomers, providing experimental support for different pathways to benzene formation at various temperatures. researchgate.net

Influence of Deuterium Substitution on Molecular Vibrational Modes

Mass Spectrometry (MS) in Reaction Mechanism Elucidationresearchgate.netscielo.br

Mass spectrometry (MS) serves as a pivotal analytical technique for elucidating reaction mechanisms by identifying transient intermediates and characterizing final products. Its high sensitivity and ability to provide molecular weight information are invaluable in tracking the progress of chemical transformations. In the context of complex organic reactions, coupling MS with separation techniques like gas chromatography (GC) or using soft ionization methods such as electrospray ionization (ESI) allows for detailed mechanistic exploration. researchgate.netuni-bonn.de

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for investigating reaction mechanisms in solution. scielo.br It allows for the gentle transfer of ions from the liquid phase to the gas phase, enabling the detection of transient, charged intermediates that are crucial to understanding a reaction pathway. uni-bonn.de This technique is particularly advantageous for studying organometallic and catalytic reactions, where charged or polar species are common. researchgate.net

In the study of alkyne chemistry, ESI-MS has been effectively used to monitor reactions in real-time, providing insights into catalytic cycles. uni-bonn.deacs.org By coupling a microreactor to the ESI-MS instrument, it is possible to directly observe the formation and consumption of key intermediates. scielo.br For instance, in gold-catalyzed alkyne reactions, ESI-MS has been instrumental in identifying cationic gold-alkyne complexes and other transient species, helping to confirm or rule out proposed mechanistic pathways. uni-bonn.deacs.org Isotopic labeling, a common strategy in mechanistic studies, can be readily followed by ESI-MS, as the mass shift of the labeled intermediates provides direct evidence for their involvement in the reaction.

While direct ESI-MS studies specifically focusing on this compound are not extensively documented in the reviewed literature, the principles of the technique are broadly applicable. The deuterium labeling in this compound would introduce a specific mass shift that could be tracked throughout a reaction. This would allow researchers to follow the fate of the terminal deuterium atoms in processes such as cyclizations, isomerizations, or addition reactions, providing critical data for the elucidation of the reaction mechanism.

Table 1: General Application of ESI-MS in Mechanistic Studies of Alkynes

| Feature | Description | Relevance to this compound |

| Detection of Intermediates | ESI-MS can detect charged or polar intermediates directly from the reaction mixture. uni-bonn.de | Hypothetically, it could be used to observe deuterated intermediates in reactions involving this compound. |

| Real-Time Monitoring | Allows for the continuous tracking of reactants, intermediates, and products over time. scielo.br | Would enable the study of the kinetics of reactions involving this compound. |

| Isotopic Labeling Studies | The mass difference due to isotopic labels (like deuterium) is easily detected. | The deuterium atoms in this compound serve as a clear mass tag to follow the reaction pathway. |

| Tandem MS (MS/MS) | Fragmentation of selected ions provides structural information about intermediates. scielo.brresearchgate.net | Could be used to confirm the structure of deuterated intermediates formed from this compound. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds in a mixture. csic.es In the context of pyrolysis, where complex mixtures of products are often formed, GC-MS is indispensable for detailed product analysis. mdpi.comkit.edu The gas chromatograph separates the individual components of the pyrolysate, which are then ionized and detected by the mass spectrometer, providing a mass spectrum for each component that can be used for identification. kit.edu

The thermal isomerization of 1,5-hexadiyne and its isotopically labeled derivative, this compound, has been investigated using GC and GC-MS to analyze the reaction products. researchgate.net These studies are crucial for understanding the mechanisms of benzene formation from propargyl radicals. researchgate.net In high-pressure shock tube pyrolysis experiments, the analysis of the reaction products from 1,5-hexadiyne by GC, in conjunction with other spectroscopic techniques, has led to the identification of several linear and cyclic C6H6 isomers. researchgate.net

The use of this compound in these pyrolysis studies allows for mechanistic details to be probed. By tracking the position of the deuterium atoms in the products, researchers can deduce the rearrangement pathways. For example, the distribution of deuterium in the resulting benzene and other isomers provides evidence for or against specific mechanistic proposals, such as those involving fulvene (B1219640) as an intermediate. researchgate.net

Table 2: Identified Products in the Pyrolysis of 1,5-Hexadiyne by GC-MS and other Spectroscopic Methods researchgate.net

| Product | Chemical Formula | Role in Mechanistic Study |

| Benzene | C6H6 | Stable end product of the pyrolysis. researchgate.net |

| Fulvene | C6H6 | A key cyclic isomer and potential intermediate in the formation of benzene. researchgate.net |

| cis-1,3-Hexadien-5-yne | C6H6 | A linear isomer providing information on low-temperature routes to benzene. researchgate.net |

| trans-1,3-Hexadien-5-yne | C6H6 | A linear isomer providing information on low-temperature routes to benzene. researchgate.net |

The detailed analysis of the volatile products from the thermal isomerization of 1,5-Hexadiyne and this compound at various temperatures provides crucial data for understanding the complex reaction network. researchgate.net

Kinetic and Mechanistic Investigations Via Isotopic Effects

Primary Kinetic Isotope Effects (KIEs)

Primary KIEs are observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. The magnitude of the primary KIE, typically expressed as the ratio of the rate constant for the lighter isotope to that of the heavier isotope (kH/kD), provides valuable information about the transition state.

Analysis of C-D Bond Cleavage in Rate-Determining Steps

The cleavage of a carbon-deuterium (C-D) bond is energetically more demanding than the cleavage of a carbon-hydrogen (C-H) bond due to the lower zero-point energy of the C-D bond. wikipedia.org Consequently, if the C-H/C-D bond is broken in the slowest step of a reaction, a significant primary KIE is expected. For instance, large KIE values (typically >2) strongly suggest that C-H bond activation is the rate-determining step. researchgate.net In the context of 1,5-hexadiyne-1,6-d2, a reaction where the terminal C-D bond is cleaved in the rate-determining step would exhibit a significantly slower rate compared to its non-deuterated counterpart, 1,5-hexadiyne (B1215225). This difference in reaction rates is a direct consequence of the greater bond dissociation energy of the C-D bond.

Studies on various reactions have utilized this principle to confirm the involvement of C-H/C-D bond cleavage in the rate-limiting step. For example, in certain metal-catalyzed dehydrogenation reactions, KIE values as high as 7.52 and 8.55 have been observed, providing strong evidence for C-H bond rupture as the rate-determining step. researchgate.net

Elucidation of Transition State Structures and Reaction Coordination

The magnitude of the primary KIE can also offer insights into the structure of the transition state. A linear and symmetric transition state, where the hydrogen/deuterium (B1214612) atom is equally bonded to the donor and acceptor atoms, generally leads to a maximal KIE. Conversely, an early or late transition state, where the hydrogen/deuterium is more strongly bonded to either the donor or acceptor, results in a smaller KIE.

Theoretical models and computational studies, often in conjunction with experimental KIE data, help in mapping the potential energy surface of a reaction. For example, density functional theory (DFT) calculations can be used to model transition state geometries and predict KIE values, which can then be compared with experimental results to validate a proposed mechanism. znaturforsch.com The study of the thermal rearrangement of 1,5-hexadiyne has benefited from such approaches, where theoretical calculations have been consistent with deuterium isotope labeling experiments. researchgate.net

Secondary Kinetic Isotope Effects (KIEs)

Secondary KIEs arise when the isotopic substitution is at a position not directly involved in bond making or breaking in the rate-determining step. princeton.edu These effects are generally smaller than primary KIEs but can provide crucial information about changes in the local environment of the isotopic center during the reaction.

Vibrational Rehybridization and Steric Manifestations

Secondary KIEs are often attributed to changes in the vibrational frequencies of bonds to the isotope as the reaction progresses from reactants to the transition state. A key factor is the change in hybridization of the carbon atom to which the deuterium is attached.

sp3 to sp2 rehybridization: When a carbon atom changes from tetrahedral (sp3) to trigonal planar (sp2) geometry in the transition state, the out-of-plane bending vibrations of the C-H/C-D bond become less restricted. This typically leads to a normal secondary KIE (kH/kD > 1), with values often in the range of 1.1 to 1.2. wikipedia.org

sp2 to sp3 rehybridization: Conversely, a change from sp2 to sp3 hybridization results in more constrained bending vibrations in the transition state, leading to an inverse secondary KIE (kH/kD < 1), often around 0.8-0.9. wikipedia.orgresearchgate.net

These effects have been instrumental in distinguishing between reaction mechanisms, such as SN1 and SN2 reactions. wikipedia.org

Remote Isotopic Substitution Effects on Reaction Rates

Isotopic substitution at positions remote from the reaction center can also influence reaction rates, a phenomenon known as remote secondary KIEs. These effects are typically small but can be detected in highly precise measurements. They can arise from various factors, including hyperconjugation and steric effects. libretexts.org For example, the stereomodulating effect of remote groups has been observed in NADH-mimetic reduction reactions, where changes in bulky substituents influence the enantiomeric excess of the product. researchgate.net

Deuterium Labeling in Probing Specific Reaction Pathways

Deuterium labeling, as exemplified by the use of this compound, is a powerful technique for tracing the fate of specific atoms throughout a chemical transformation. researchgate.net By analyzing the position of the deuterium label in the products, chemists can deduce the sequence of bond-forming and bond-breaking events and distinguish between different possible reaction pathways.

For example, in the study of rearrangement reactions, the distribution of deuterium in the products can reveal whether the reaction proceeds through a concerted pericyclic mechanism or a stepwise pathway involving intermediates. The thermolysis of deuterated azoalkanes to form 1,5-hexadienes has shown statistical scrambling of deuterium in the products, consistent with a mechanism involving the generation of allyl radicals. cdnsciencepub.com Similarly, deuterium labeling has been crucial in studying the vapor phase phototransposition of pyrazine, where the observed products could be explained by a diazaprefulvene mechanism. researchgate.net

In metabolic studies, deuterium-labeled compounds are used to track metabolic pathways. nih.gov While not directly involving this compound, these studies highlight the broad applicability of deuterium labeling in understanding complex reaction networks.

Below is an interactive table summarizing the types of kinetic isotope effects and their implications, drawing on the principles discussed.

| Kinetic Isotope Effect Type | Typical kH/kD Value | Implication for Reaction Mechanism |

| Primary KIE | > 2 | C-H/C-D bond is broken/formed in the rate-determining step. researchgate.net |

| Normal Secondary KIE (α) | 1.1 - 1.2 | sp3 to sp2 rehybridization at the labeled carbon in the transition state. wikipedia.org |

| Inverse Secondary KIE (α) | 0.8 - 0.9 | sp2 to sp3 rehybridization at the labeled carbon in the transition state. wikipedia.orgresearchgate.net |

| Secondary KIE (β) | ~1.15 - 1.3 | Often attributed to hyperconjugation in the transition state. wikipedia.org |

Studies of Thermal Rearrangement and Isomerization Reactions

The thermal behavior of 1,5-hexadiyne and its isotopologues has been a subject of intense study to understand the fundamental pathways leading to the formation of aromatic compounds from simple acyclic precursors.

The pyrolysis of 1,5-hexadiyne is a classic system for investigating the formation of C₆H₆ isomers, most notably benzene (B151609) and fulvene (B1219640). High-pressure shock tube studies have been employed to explore the complex reaction network involved. acs.orgnih.gov The initial step in the pyrolysis is the formation of propargyl radicals, which can then recombine. The "head-to-head" recombination of two propargyl radicals directly yields 1,5-hexadiyne, which is the least stable of the three possible acyclic C₆H₆ adducts. nih.gov

Subsequent thermal rearrangement of 1,5-hexadiyne leads to a variety of isomers. At lower temperatures (below 460 °C), 3,4-dimethylenecyclobutene is observed as the primary product. Current time information in Washington, DC, US. However, at higher temperatures, benzene and fulvene become significant products. nih.govCurrent time information in Washington, DC, US. The use of this compound allows for the tracking of the deuterium atoms throughout the reaction, providing insights into the specific bond-making and bond-breaking events. Studies have shown that two different routes to benzene formation exist: a low-temperature path that does not involve fulvene and high-temperature paths where benzene is formed from propargyl radicals via fulvene. nih.gov The analysis of reaction products from high-pressure pyrolysis has identified multiple linear and cyclic C₆H₆ species, helping to piece together the potential energy surface of C₆H₆. acs.org

| Pyrolysis Condition | Key Products Observed from 1,5-Hexadiyne | Mechanistic Insight |

| < 460 °C (Flow Reactor) | 3,4-Dimethylenecyclobutene | Initial cyclization product. Current time information in Washington, DC, US. |

| 250-700 °C (VLPP) | 3,4-Dimethylenecyclobutene, Benzene, Fulvene | Formation of aromatic isomers at higher temperatures. Current time information in Washington, DC, US. |

| 800-1350 K (Shock Tube) | Benzene, Fulvene, Various linear C₆H₆ isomers | Supports multiple pathways to benzene formation. acs.orgnih.gov |

This table summarizes key findings from pyrolysis studies of 1,5-hexadiyne, the parent compound of this compound.

The cyclization of 1,5-hexadiyne is a critical step in its thermal rearrangement to cyclic isomers. The initial [2+2] cycloaddition of the two triple bonds is thought to lead to the highly strained 1,2,5,6-cyclooctatetraene, which then isomerizes. However, the more accepted pathway involves a nih.govnih.gov-sigmatropic rearrangement, analogous to the Cope rearrangement, leading to the formation of 3,4-dimethylenecyclobutene. nih.govCurrent time information in Washington, DC, US.

Isotopic labeling with this compound is crucial for distinguishing between different plausible cyclization mechanisms. By analyzing the position of the deuterium labels in the products, researchers can trace the carbon skeleton's rearrangement. For example, the formation of deuterated benzene and fulvene isomers from this compound helps to validate theoretical models of the C₆H₆ potential energy surface and the branching ratios for different cyclization pathways. nih.gov Studies on the conformation and vibrational spectra of 1,5-hexadiyne and this compound have provided fundamental data for these mechanistic interpretations.

Pyrolysis Mechanisms and Aromatic Hydrocarbon Formation

Mechanistic Analysis of Pericyclic Reactions (e.g., Cope Rearrangement Analogues)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. unina.itox.ac.uk The Cope rearrangement, a nih.govnih.gov-sigmatropic rearrangement of a 1,5-diene, is a hallmark example. arkat-usa.org While 1,5-hexadiyne does not undergo a classical Cope rearrangement, analogous pericyclic reactions involving its π-systems are of significant mechanistic interest. The study of kinetic isotope effects is a primary tool for determining the concertedness and transition state structure of these reactions. wikipedia.org

For the parent Cope rearrangement of 1,5-hexadiene (B165246), secondary deuterium KIEs have been used to demonstrate a concerted mechanism, ruling out stepwise pathways involving diradical intermediates. wikipedia.org Although no direct studies on a Cope-like rearrangement for this compound are prominently reported, studies on related systems provide insight. For instance, in the phospha-Cope rearrangement of 3-phospha-1,5-hexadiene derivatives, the use of deuterated compounds helped to establish a pre-equilibrium step followed by a rate-determining rearrangement, supporting a complex, multi-step mechanism rather than a simple concerted process. oup.com This highlights how isotopic labeling can unravel the subtleties of pericyclic-type reactions.

| Reaction Type | Model Compound | Mechanistic Insight from Isotopic Labeling |

| Cope Rearrangement | 1,5-Hexadiene | Secondary KIEs support a concerted pathway. wikipedia.org |

| Phospha-Cope Rearrangement | 3-Phospha-1,5-hexadiene derivatives | Deuteration studies revealed a pre-equilibrium step. oup.com |

This table illustrates the application of isotopic labeling in studying pericyclic reactions analogous to those that could be investigated using this compound.

Elucidation of Metal-Mediated Catalytic Cycles

Transition metal catalysis provides efficient routes for the transformation of alkynes. Deuterium labeling is an indispensable technique for elucidating the mechanisms of these complex, multi-step catalytic cycles. rsc.org Reactions involving this compound can be used to probe steps such as oxidative addition, migratory insertion, and reductive elimination.

For example, in the ruthenium-catalyzed hydroamidation of terminal alkynes, deuterium labeling experiments were crucial in constructing the catalytic cycle. acs.orgnih.gov The proposed mechanism involves the oxidative addition of an amide, insertion of the alkyne into a ruthenium-hydride bond, rearrangement to a vinylidene intermediate, and subsequent nucleophilic attack and reductive elimination. acs.orgnih.gov Using a substrate like this compound would allow for the precise tracking of the terminal C-D bond's fate, confirming whether it remains intact until a specific step or is cleaved early in the cycle. Similarly, mechanistic studies of rhodium-catalyzed hydroformylation and cobalt-catalyzed cyclization reactions have benefited from isotopic labeling to differentiate between proposed pathways. acs.orgacs.org

Hydration and Hydroboration Mechanisms of Terminal Alkynes

The addition of water (hydration) or boranes (hydroboration) to the terminal triple bonds of 1,5-hexadiyne are fundamental organic transformations. Isotopic labeling with this compound provides a clear method to investigate the regioselectivity and stereoselectivity of these additions.

In the hydroboration of terminal alkynes, the reaction typically proceeds in an anti-Markovnikov fashion, with the boron atom adding to the terminal carbon. byjus.com Subsequent oxidation replaces the boron with a hydroxyl group. masterorganicchemistry.com Kinetic studies on the hydroboration of 1-hexyne (B1330390) have detailed the reaction mechanism, which involves the dissociation of the borane-adduct followed by the associative hydroboration step. researchgate.net Using this compound in such a reaction would allow for a definitive confirmation of the anti-Markovnikov addition by locating the deuterium in the final diol product.

Similarly, in the metal-catalyzed hydration of terminal alkynes, which typically follows Markovnikov selectivity to produce ketones, deuterium labeling can elucidate the mechanism. Studies on ruthenium-catalyzed hydration have used isotopic labeling to identify key organometallic intermediates, such as Ru-alkyne and Ru-vinyl species. researchgate.net The use of this compound would help to clarify the proton transfer steps and the involvement of vinylidene intermediates in the catalytic cycle.

| Reaction | Reagent | Expected Regioselectivity | Mechanistic Question Answered by D-Labeling |

| Hydroboration-Oxidation | BH₃, then H₂O₂, NaOH | Anti-Markovnikov (forms a primary alcohol) | Confirms the fate of the terminal hydrogen/deuterium. byjus.com |

| Metal-Catalyzed Hydration | H₂O, Ru or other metal catalyst | Markovnikov (forms a methyl ketone) | Elucidates proton transfer steps and intermediates. researchgate.net |

This table outlines the application of this compound in studying common alkyne reactions.

Computational Chemistry and Theoretical Modeling of 1,5 Hexadiyne 1,6 D2

Quantum Chemical Calculations of Molecular and Transition State Structures

Quantum chemical calculations are instrumental in determining the geometries of both stable molecules and fleeting transition states for 1,5-Hexadiyne-1,6-d2. These calculations provide a foundational understanding of the molecule's potential energy surface.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the electronic structure and properties of molecules like this compound. nih.govresearchgate.net DFT calculations, often employing functionals such as B3LYP, have been successfully used to predict molecular geometries and vibrational frequencies. rsc.orgznaturforsch.com For instance, DFT calculations at the B3LYP/6-31G* level have been used to predict the vibrational frequencies of alkynes and their deuterated counterparts. rsc.org These theoretical predictions are often in good agreement with experimental data, providing confidence in the computational models. nih.gov The choice of functional and basis set, such as 6-311G(d,p), is crucial for obtaining accurate results that can be reliably compared with experimental vibrational spectra. researchgate.net

DFT has also been applied to understand the regioselectivity in reactions involving alkynes. For example, calculations have been used to explain the enhanced regioselectivity in the hydrocupration of aryl alkynes, attributing it to electronic interactions between the substrate and the catalyst complex. nih.govresearchgate.net These studies highlight the capability of DFT to elucidate the subtle electronic effects that govern reaction outcomes.

Exploration of Potential Energy Surfaces for Reaction Pathways

Computational chemistry allows for the detailed exploration of potential energy surfaces (PES), which map the energy of a molecule as a function of its atomic coordinates. libretexts.org This exploration is critical for understanding reaction mechanisms, identifying transition states, and predicting reaction products. For reactions involving 1,5-hexadiyne (B1215225) and its isotopologues, computational studies have been used to investigate thermal rearrangements and cyclization pathways. acs.orgacs.orgresearchgate.net

The study of reaction pathways often involves locating transition state structures, which represent the highest energy point along a reaction coordinate. libretexts.org For example, in the oxidative cyclization of related dienes, DFT calculations have been employed to characterize the transition states and understand the origins of stereoselectivity. znaturforsch.com The geometry of these transition states, including critical bond lengths, provides insight into the nature of the bond-breaking and bond-forming processes. znaturforsch.com By comparing the energies of different pathways on the PES, chemists can predict the most likely reaction mechanism. For complex reactions, such as the formation of benzene (B151609) from propargyl radicals, which can be formed from 1,5-hexadiyne, the PES reveals multiple intermediates and isomerization pathways. researchgate.net

Prediction and Interpretation of Kinetic Isotope Effects

The substitution of hydrogen with deuterium (B1214612) in 1,5-hexadiyne leads to a kinetic isotope effect (KIE), a change in the reaction rate due to the mass difference. wikipedia.orglibretexts.org Theoretical modeling is a key tool for both predicting the magnitude of KIEs and interpreting their experimental values.

Calculation of Vibrational Frequencies for KIE Analysis

The theoretical basis for the KIE lies in the difference in zero-point vibrational energies (ZPVE) between the C-H and C-D bonds. libretexts.org The heavier deuterium atom leads to a lower vibrational frequency and consequently a lower ZPVE for the C-D bond compared to the C-H bond. ajchem-a.comitim-cj.ro This difference in ZPVE between the ground state and the transition state is the primary determinant of the primary kinetic isotope effect. princeton.edu

Quantum chemical methods, particularly DFT, are used to calculate the vibrational frequencies of the reactant and the transition state for both the undeuterated and deuterated species. ajchem-a.comajchem-a.com These frequencies are then used to compute the ZPVEs and ultimately the theoretical KIE. The accuracy of these calculations is essential for a meaningful comparison with experimental data. researchgate.net The change in vibrational frequencies upon deuteration, particularly the stretching and bending modes, is a direct reflection of the isotopic substitution. ajchem-a.com

Validation of Experimental KIE Data with Theoretical Predictions

Discrepancies between theoretical and experimental KIEs can point to inaccuracies in the computational model or suggest that the true reaction mechanism is more complex than initially assumed. For instance, an unexpectedly large experimental KIE might suggest the involvement of quantum mechanical tunneling, where the hydrogen atom passes through the activation barrier rather than over it. epfl.ch In some cases, computational models have been refined to better match experimental KIEs, leading to a more accurate understanding of the transition state. princeton.edu The comparison can also help distinguish between different possible transition state conformers. princeton.edu

Theoretical Studies on Interstellar Molecular Species Featuring Deuterated Alkynes

The study of deuterated molecules is of significant interest in astrochemistry, as the abundance of deuterated species in the interstellar medium (ISM) can provide insights into the chemical and physical conditions of these environments. ajchem-a.comoup.com Theoretical studies play a crucial role in this field by predicting the spectroscopic properties of deuterated molecules, which aids in their astronomical detection.

Deuterium fractionation, the enrichment of deuterium in molecules beyond the cosmic D/H abundance ratio, is a well-known phenomenon in cold, dense interstellar clouds. ajchem-a.comleidenuniv.nl This fractionation is driven by the ZPE differences between hydrogenated and deuterated species, making reactions that form deuterated molecules more favorable at low temperatures. oup.com

Theoretical models of interstellar chemistry incorporate networks of gas-phase and grain-surface reactions to predict the abundances of various molecules, including deuterated alkynes. jksus.organnualreviews.org Quantum chemical calculations provide essential data for these models, such as reaction rate constants and the spectroscopic signatures of deuterated species. aip.org For example, theoretical studies have explored the formation of complex organic molecules, including those with alkyne functionalities, in interstellar ices. nrao.edu Furthermore, computational studies on deuterated polycyclic aromatic hydrocarbons (PAHs) have investigated their potential as a reservoir for deuterium in the ISM, with calculations of their vibrational spectra being key to interpreting observational data. arxiv.orgresearchgate.net

Modeling of Isomeric C6H6 Species Derived from Hexadiyne Rearrangements

Computational chemistry and theoretical modeling have been indispensable in unraveling the complex potential energy surface (PES) of C6H6 isomers that result from the rearrangement of 1,5-hexadiyne. These studies provide critical insights into the relative stabilities, reaction pathways, and intermediates involved in the transformation of the linear 1,5-hexadiyne into various cyclic and acyclic structures, with benzene being the ultimate thermodynamic sink. acs.org The rearrangement is not a simple, direct conversion but a complex series of simultaneous and consecutive reactions. acs.org

Theoretical investigations, employing methods such as ab initio (MP2, CCSD(T)) and density functional theory (B3LYP), have been instrumental in mapping the C6H6 potential energy surface. acs.orgresearchgate.net An exhaustive exploration of this surface has identified hundreds of stationary points, including a large number of minima corresponding to stable or metastable C6H6 isomers. acs.orgresearchgate.net These computational efforts are crucial as they complement experimental studies, such as high-pressure shock tube pyrolysis of 1,5-hexadiyne, which have identified multiple C6H6 isomers, confirming theoretical predictions. researchgate.netacs.org

The thermal isomerization of 1,5-hexadiyne is understood to proceed through key intermediates. Experimental and theoretical work has shown that 1,5-hexadiyne serves as a convenient entry point for examining the isomerization chemistry of propargyl recombination products. acs.org The unimolecular isomerization can lead to the formation of fulvene (B1219640) and benzene, often through the intermediacy of 3,4-dimethylenecyclobut-1-ene (B13814751) (DMCB). rsc.org Computational models based on the C6H6 potential and RRKM master equation have been shown to be consistent with experimental product yields of DMCB, fulvene, and benzene at various temperatures. rsc.org

The relative energies of the various C6H6 isomers compared to benzene (the global minimum) are a key output of these computational models. The stability of these isomers is influenced by factors such as ring strain, particularly in small three- and four-membered rings, and the presence of constrained double and triple bonds. acs.orgresearchgate.net

Detailed Research Findings

Computational studies have systematically classified the C6H6 isomers and calculated their relative stabilities. An extensive study using B3LYP and MP2 methods located 209 minima on the C6H6 potential energy surface. acs.orgresearchgate.net The isomers were categorized into acyclic, monocyclic, bicyclic, tricyclic, and tetracyclic structures. The calculated relative energies provide a quantitative landscape of the isomers' stability. acs.orgresearchgate.net

The following tables summarize the relative energies of selected C6H6 isomers computed at the B3LYP level of theory, showcasing the energetic landscape that governs hexadiyne rearrangements.

Table 1: Relative Energies of Acyclic and Monocyclic C6H6 Isomers Relative energies (in kcal/mol) compared to Benzene.

| Compound Name | Structure Type | Relative Energy (kcal/mol) |

| Benzene | Monocyclic | 0.0 |

| Fulvene | Monocyclic | 31.0 |

| 1,5-Hexadiyne | Acyclic | 60.0 - 80.0 |

| 3,4-Dimethylenecyclobutene | Monocyclic | > 31.0 |

This table presents a selection of isomers and their calculated relative energies. The energy range for 1,5-hexadiyne reflects its position among other acyclic isomers. acs.orgresearchgate.net Fulvene is noted as the second lowest energy isomer after benzene in many studies. researchgate.net

Table 2: Relative Energies of Polycyclic C6H6 Isomers Relative energies (in kcal/mol) compared to Benzene.

| Structure Type | Relative Energy Range (kcal/mol) |

| Bicyclic | 72 - 159 |

| Tricyclic | 72 - 300 |

| Tetracyclic | 102 - 156 |

This table summarizes the range of relative stabilities for different classes of cyclic C6H6 isomers as determined by computational analysis. acs.orgresearchgate.net The high energies reflect significant strain in the molecular structures.

These computational findings are consistent with experimental observations from the pyrolysis of 1,5-hexadiyne, where gas chromatography and matrix isolation FTIR spectroscopy have identified several isomeric species, including benzene as the stable end product and other key intermediates predicted by theory. researchgate.netacs.org The agreement between theoretical models and experimental results underscores the power of computational chemistry in mapping and understanding the complex reaction network originating from 1,5-hexadiyne and its isotopomers.

Advanced Research Applications of Deuterated Alkynes in Organic Systems

1,5-Hexadiyne-1,6-d2 as a Versatile Building Block in Organic Synthesis

This compound, with its terminal deuterium (B1214612) labels, serves as an invaluable probe in synthetic organic chemistry. nih.gov Its unique structure allows researchers to track the fate of the terminal acetylenic protons in various reactions, providing critical information about reaction mechanisms.

Stereoselective and Regioselective Synthetic Transformations

The development of stereoselective and regioselective reactions is a cornerstone of modern organic synthesis. In the context of 1,5-hexadiyne (B1215225), rhodium-catalyzed hydroformylation has been investigated to produce dialdehydes. lookchem.comresearchgate.net These reactions, utilizing tetraphosphorus (B14172348) ligands, have demonstrated high regioselectivity, favoring the formation of linear aldehydes with a linear to branched ratio of up to 98%. lookchem.comresearchgate.net While these studies primarily focus on the non-deuterated analogue, the principles of achieving high regioselectivity are directly applicable to transformations involving this compound. The deuterium labels would be instrumental in mechanistic studies to confirm the precise pathways leading to the observed product distributions.

Furthermore, the Cope rearrangement of 1,5-hexadiene (B165246), a related unsaturated hydrocarbon, has been a subject of extensive theoretical and experimental investigation. researchgate.net Studies on cyano-substituted derivatives have revealed that the reaction can proceed through either a concerted transition state or a diradical intermediate, depending on the substitution pattern. researchgate.net The use of deuterated substrates like this compound in analogous sigmatropic rearrangements could provide definitive experimental evidence for these mechanistic crossroads.

Precursors for Supramolecular Assemblies and Material Science Research

The rigid, linear structure of the hexadiyne backbone makes it an attractive component for the construction of supramolecular assemblies and advanced materials. Organotellurium compounds, known for their ability to form secondary bonding interactions, can self-assemble into complex supramolecular structures. researchgate.net While direct studies with this compound are not prevalent, the principles of self-assembly through weak intermolecular forces are highly relevant. The incorporation of the deuterated hexadiyne unit into larger molecular frameworks could be used to probe the subtle energetic contributions of C-D···X interactions within these assemblies.

In the field of materials science, diynes are utilized as monomers for the synthesis of conjugated polymers with interesting optical and electronic properties. issp.ac.rumdpi.com The polymerization of diethynylarenes, for example, can lead to the formation of crosslinked polyacetylene networks. mdpi.com The deuteration at the terminal positions of 1,5-hexadiyne would not significantly alter its propensity to form such materials but would offer a spectroscopic handle (e.g., via solid-state NMR or vibrational spectroscopy) to characterize the structure and dynamics of the resulting polymer networks.

Research in Polymer Chemistry with Deuterated Alkyne Monomers

The polymerization of diynes, particularly α,ω-diynes like 1,5-hexadiyne, is a powerful method for synthesizing conjugated polymers. nih.govsnu.ac.kr The use of deuterated monomers such as this compound provides a unique opportunity to investigate polymerization mechanisms and the properties of the resulting polymers in greater detail.

Cyclopolymerization Mechanisms of 1,5-Hexadiynes and Related Diynes

Cyclopolymerization is a key process in the polymerization of non-conjugated dienes and diynes, leading to the formation of cyclic structures within the polymer backbone. nih.govcaltech.edu The cyclopolymerization of 1,5-hexadiene, for instance, has been studied with single-component organoscandium catalysts. caltech.edu In these systems, the polymerization of 1,6-d2-1,5-hexadiene was conducted to probe for deuterium isotope effects on the cyclization step. caltech.edu The absence of a measurable isotope effect suggested that certain transition states are permissible for this step. caltech.edu

For 1,5-hexadiyne derivatives, cyclopolymerization to form four-membered cyclobutene (B1205218) rings was historically considered challenging due to high ring strain. nih.govsnu.ac.kr However, recent advances have demonstrated that rationally designed 1,5-hexadiyne monomers can be successfully cyclopolymerized using ruthenium catalysts to yield polyacetylenes containing these strained rings. nih.gov The use of this compound in these systems would be invaluable for mechanistic studies, helping to elucidate the intricate steps of the catalytic cycle.

| Catalyst System | Monomer | Key Finding |

| Organoscandium Complexes | 1,6-d2-1,5-hexadiene | No measurable deuterium isotope effect on the cyclization step. caltech.edu |

| Ruthenium Catalysts | 1,5-Hexadiyne Derivatives | Successful cyclopolymerization to form polyacetylenes with cyclobutene rings. nih.gov |

| Molybdenum Imido Alkylidene NHC Complexes | 1,6-Heptadiynes | Highly regio- and stereoselective cyclopolymerization. d-nb.info |

Influence of Deuterium on Polymer Microstructure and Growth Kinetics

Deuterium labeling is a well-established technique for studying kinetic isotope effects (KIEs) in chemical reactions, including polymerizations. researchgate.netnih.govru.nl A primary KIE is observed when a C-H bond is broken in the rate-determining step, and its replacement with a C-D bond leads to a slower reaction rate. nih.govru.nl Secondary KIEs can also occur when deuterium is located at a position adjacent to the reaction center. researchgate.net

Polymerization within Confined Environments (e.g., Zeolite Channels)

Performing polymerization reactions within the confined spaces of porous materials like zeolites can impose significant control over the polymer's structure and morphology. chemrxiv.orgresearchgate.netmpg.de The channels of the zeolite can act as a template, directing the growth of the polymer chain. chemrxiv.orgresearchgate.net

Studies on the polymerization of 1,5-hexadiene within high-silica mordenite (B1173385) have shown that the diene undergoes a slow conversion to a polymer consisting mainly of cyclopentane (B165970) units with short side chains that fit within the zeolite channels. chemrxiv.orgresearchgate.net The zeolite framework plays a dual role, first organizing the monomers and then directing the linear growth of the polymer chain. chemrxiv.orgresearchgate.net

The polymerization of this compound within such confined environments is a promising area for future research. The deuterium labels could be used in conjunction with techniques like solid-state NMR spectroscopy to probe the orientation and dynamics of the monomer and the growing polymer chain within the zeolite channels. This would provide unprecedented insights into the "molding" effect of the zeolite on the polymerization process.

| Confinement Host | Monomer | Key Observation |

| High-Silica Mordenite | 1,5-Hexadiene | Slow conversion to a polymer with cyclopentane units, with the zeolite directing linear chain growth. chemrxiv.orgresearchgate.net |

| Metal-Organic Frameworks | Various Monomers | Potential for enhanced stereocontrol in polymerization reactions. mpg.de |

Elucidation of Complex Biosynthetic Pathways and Metabolite Tracing

The intricate networks of biochemical reactions that constitute biosynthetic pathways are often challenging to unravel. Deuterium-labeled compounds, such as this compound, serve as invaluable probes for tracing the journey of molecules through these complex systems. beilstein-journals.orgnih.gov The introduction of a deuterium atom at a specific position allows researchers to follow the transformation of a precursor molecule into various intermediates and final products. rsc.orgableweb.org

One of the primary techniques used in these studies is mass spectrometry, which can distinguish between the deuterated and non-deuterated versions of a compound based on their mass-to-charge ratio. nih.govnasa.gov By feeding cells or organisms with a deuterated precursor, scientists can track the incorporation of the deuterium label into downstream metabolites. nih.gov This approach provides direct evidence for the involvement of the precursor in a particular pathway and can help identify previously unknown intermediates. nih.govrsc.orgnih.gov For instance, feeding a culture with a deuterated alkyne and subsequently identifying deuterated alkaloids would strongly suggest the alkyne's role as a building block in the alkaloid's biosynthesis. ptbioch.edu.pl

A study on the biosynthesis of Amaryllidaceae alkaloids utilized a deuterium-labeled precursor, 4'-O-methyl-d3-norbelladine, fed to in vitro cultures of Leucojum aestivum. ptbioch.edu.pl The subsequent identification of six labeled alkaloids by mass spectrometry confirmed the incorporation of the precursor into three distinct groups of alkaloids, shedding light on the different modes of intramolecular oxidative phenol (B47542) coupling involved in their formation. ptbioch.edu.pl

Furthermore, techniques like stimulated Raman spectroscopy (SRS) can be combined with deuterium labeling to visualize metabolic dynamics in real-time within living cells and organisms. springernature.comresearchgate.net The carbon-deuterium (C-D) bond has a unique vibrational frequency that can be detected by SRS, allowing for the spatial and temporal tracking of deuterated molecules as they are metabolized. springernature.comrsc.orgnih.gov This provides a powerful tool for understanding the functional status of cells and tissues in situ. springernature.com

The versatility of this approach was demonstrated in the production of new-to-nature halogenated and deuterated spirooxindole alkaloids through precursor-directed biosynthesis in planta. biorxiv.org This highlights the potential of using deuterated precursors not only for pathway elucidation but also for generating novel bioactive compounds. biorxiv.orgmdpi.com

Development of Deuterated Compounds as Internal Standards for Quantitative Analytical Techniques

In quantitative analysis, particularly in chromatography and mass spectrometry, achieving high precision and accuracy is paramount. clearsynth.com Deuterated compounds, including this compound, are widely used as internal standards to enhance the reliability of these measurements. clearsynth.commonadlabtech.comwikipedia.org An internal standard is a compound of known concentration that is added to a sample before analysis. scioninstruments.com

The ideal internal standard is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument. scioninstruments.com Deuterated compounds are excellent choices because their chemical properties are nearly identical to their non-deuterated counterparts, meaning they behave similarly during sample preparation, chromatography, and ionization. monadlabtech.compubcompare.ai However, their increased mass due to the presence of deuterium allows for their clear differentiation in a mass spectrometer. wikipedia.org

Key advantages of using deuterated internal standards include:

Compensation for Variations: They help to correct for variations in injection volume, detector response, and changes in column efficiency, leading to more accurate and reproducible results. monadlabtech.com

Minimization of Matrix Effects: In complex samples, other components (the matrix) can interfere with the analysis of the target analyte. clearsynth.com Deuterated internal standards experience similar matrix effects, allowing for their correction. clearsynth.com

Improved Precision and Accuracy: By normalizing the analyte's signal to the internal standard's signal, random and systematic errors introduced during the analytical process can be significantly minimized. monadlabtech.comscioninstruments.com

The use of deuterated internal standards is a common practice in various fields, including pharmaceutical analysis, environmental monitoring, and clinical chemistry. clearsynth.com For example, in a study quantifying eicosanoids in colon tissue, a deuterated internal standard (PGE₂-d₄) was used to accurately measure the concentration of prostaglandin (B15479496) E₂. pubcompare.ai Similarly, in the analysis of oxylipins in heart tissue, deuterated standards were added to the samples at the beginning of the extraction process to ensure accurate quantification by HPLC/MS/MS. pubcompare.ai

The purity and isotopic enrichment of deuterated standards are critical for their effectiveness. rsc.org Techniques like high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the structural integrity and determine the percentage of deuterium labeling in these compounds. nasa.govrsc.org

Interactive Data Table: Properties of 1,5-Hexadiyne and its Deuterated Analog

| Property | 1,5-Hexadiyne | This compound |

| Molecular Formula | C₆H₆ nist.gov | C₆D₂H₄ |

| Molecular Weight | 78.11 g/mol nist.gov | 80.12 g/mol nih.gov |

| CAS Number | 628-16-0 nist.gov | 73385-31-6 nih.gov |

| Synonyms | Bipropargyl, Dipropargyl nist.gov | - |

| Physical State | Colorless liquid cymitquimica.com | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.